3-(3-(Bromomethyl)phenyl)oxetan-3-ol
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Overview
Description
3-(3-(Bromomethyl)phenyl)oxetan-3-ol is a chemical compound with the molecular formula C10H11BrO2 It is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Bromomethyl)phenyl)oxetan-3-ol typically involves the bromination of a precursor compound followed by cyclization to form the oxetane ring. One common method involves the bromination of 3-(hydroxymethyl)phenyl derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
After bromination, the intermediate is subjected to cyclization under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then heated to promote the formation of the oxetane ring, resulting in the desired product, this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Bromomethyl)phenyl)oxetan-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions to convert the bromomethyl group to a methyl group using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4)
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like PCC or potassium permanganate in solvents like dichloromethane or acetone.
Reduction: Reducing agents like LAH or NaBH4 in solvents like tetrahydrofuran (THF) or ethanol
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
3-(3-(Bromomethyl)phenyl)oxetan-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(3-(Bromomethyl)phenyl)oxetan-3-ol involves its interaction with specific molecular targets, leading to various biochemical effects. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can result in the modification of these biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(Chloromethyl)phenyl)oxetan-3-ol
- 3-(3-(Fluoromethyl)phenyl)oxetan-3-ol
- 3-(3-(Iodomethyl)phenyl)oxetan-3-ol
Uniqueness
3-(3-(Bromomethyl)phenyl)oxetan-3-ol is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C10H11BrO2 |
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Molecular Weight |
243.10 g/mol |
IUPAC Name |
3-[3-(bromomethyl)phenyl]oxetan-3-ol |
InChI |
InChI=1S/C10H11BrO2/c11-5-8-2-1-3-9(4-8)10(12)6-13-7-10/h1-4,12H,5-7H2 |
InChI Key |
NKAFPIKYSFGIHG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC=CC(=C2)CBr)O |
Origin of Product |
United States |
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